Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C9H14O5 and a molecular weight of 202.20 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a trioxaspiro ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
- Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
Uniqueness
Methyl 2-methyl-1,5,8-trioxaspiro[26]nonane-2-carboxylate is unique due to its specific methyl substitution, which can influence its reactivity and interactions compared to its analogs
Biological Activity
Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate (CAS No. 1864514-65-7) is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that incorporates multiple oxygen functionalities. Its molecular formula is C9H14O5 with a molecular weight of 202.20 g/mol. The compound's structure is significant as it influences its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar trioxaspiro structures exhibit antimicrobial properties. The presence of multiple oxygen atoms may enhance their interaction with microbial membranes, leading to increased efficacy against bacteria and fungi.
- Antitumor Activity : Research has suggested that spirocyclic compounds can exhibit cytotoxic effects on cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest in tumor cells, which may be relevant for this compound.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antitumor | Induction of apoptosis in cancer cells | |
Anti-inflammatory | Reduction in cytokine production |
Case Study: Antitumor Activity
In a study examining the cytotoxic effects of various spirocyclic compounds on glioma cells, this compound was found to significantly reduce cell viability at micromolar concentrations. Mechanistic studies indicated that this effect was mediated through the activation of apoptotic pathways and the inhibition of key survival signaling pathways such as AKT/mTOR .
Case Study: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of related trioxaspiro compounds against common pathogens like Staphylococcus aureus and Escherichia coli. Results demonstrated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in treating infections .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Cell Membrane Disruption : The unique structure may facilitate interaction with lipid membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Signal Transduction Modulation : It may interfere with key signaling pathways that regulate cell survival and apoptosis.
Properties
Molecular Formula |
C9H14O5 |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C9H14O5/c1-8(7(10)11-2)9(14-8)5-12-3-4-13-6-9/h3-6H2,1-2H3 |
InChI Key |
JZKZKYVMNAPCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)COCCOC2)C(=O)OC |
Origin of Product |
United States |
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